molecular formula C21H20FN3OS B12577781 N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12577781
M. Wt: 381.5 g/mol
InChI Key: TWDUTUNLYRPKGV-UHFFFAOYSA-N
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Description

N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a quinazolinyl core substituted with a 4-fluorophenyl group and an ethyl moiety at position 4. The acetamide side chain includes an allyl group (C₃H₅) attached to the nitrogen atom. This compound belongs to a broader class of pharmacologically relevant molecules, where structural modifications influence physicochemical properties and biological activity.

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C21H20FN3OS/c1-3-11-23-19(26)13-27-21-17-12-14(4-2)5-10-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h3,5-10,12H,1,4,11,13H2,2H3,(H,23,26)

InChI Key

TWDUTUNLYRPKGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the fluorophenyl group, and the attachment of the allyl group. One common method involves the reaction of 6-ethyl-2-(4-fluorophenyl)-4-quinazolinethiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide exhibits promising biological activities , particularly in the following areas:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies suggesting it may inhibit the growth of various bacterial strains.
  • Anticancer Properties : The quinazoline core is known for its ability to interact with specific enzymes and receptors involved in cancer progression. Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
  • Mechanism of Action : The mechanism likely involves binding to specific biological targets, inhibiting their activity, which is crucial for its therapeutic potential. The presence of the fluorophenyl group may enhance binding affinity and specificity towards these targets .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various experimental settings:

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study 2Anticancer ActivityShowed cytotoxic effects on HT-29 colon cancer cells with an IC50 value indicating potent activity compared to control drugs like 5-fluorouracil .
Study 3Mechanistic InsightsInvestigated binding interactions with specific enzymes; results suggested competitive inhibition patterns that warrant further exploration for drug development .

Mechanism of Action

The mechanism of action of N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their molecular features:

Compound Name Substituent on Acetamide Nitrogen Quinazolinyl Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide Allyl (C₃H₅) 6-ethyl, 2-(4-fluorophenyl) C₂₁H₂₀FN₃OS¹ ~397.5 (estimated) Not provided N/A
N-Butyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide Butyl (C₄H₉) 6-ethyl, 2-(4-fluorophenyl) C₂₂H₂₄FN₃OS 397.512 606132-97-2
2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide 2-Methoxyethyl (C₃H₇OCH₃) 6-ethyl, 2-(3-methylphenyl) C₂₂H₂₆N₃O₂S 420.53 606134-64-9
N-(2,6-Dimethylphenyl)-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide 2,6-Dimethylphenyl 6-ethyl, 2-(4-fluorophenyl) C₂₆H₂₄FN₃OS 445.55 332873-64-0

¹Estimated based on structural similarity to butyl analog.

Key Observations :

  • Alkyl vs. Aryl Substituents : The allyl and butyl groups (linear alkyl chains) contrast with bulkier aryl substituents (e.g., 2,6-dimethylphenyl), which may increase steric hindrance and reduce solubility .
  • Molecular Weight : Bulkier substituents (e.g., 2,6-dimethylphenyl) increase molecular weight, which may affect pharmacokinetic profiles .

Physicochemical and Crystallographic Properties

  • For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide forms inversion dimers via N–H⋯N bonds .
  • Solubility : The allyl group’s shorter chain and unsaturated bond may confer higher polarity compared to butyl or methoxyethyl variants, suggesting improved aqueous solubility .

Biological Activity

N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide, identified by CAS number 606134-61-6, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20FN3OS, with a molecular weight of approximately 381.47 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer properties.

PropertyValue
Molecular FormulaC21H20FN3OS
Molecular Weight381.466 g/mol
CAS Number606134-61-6
LogP5.2329

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the quinazoline scaffold followed by the introduction of the allyl and sulfanyl groups. While specific synthetic routes may vary, they generally leverage established methodologies for quinazoline derivatives.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) .

Case Study: Inhibition of A549 Cells

In a study evaluating the biological activity of related compounds against human non-small cell lung cancer (NSCLC) A549 cells, it was found that certain derivatives exhibited IC50 values lower than that of 5-Fluorouracil (5-FU), a standard chemotherapy drug. For example:

CompoundIC50 (µM)Mechanism of Action
Compound 6k3.14Induction of apoptosis via mitochondrial pathways
Compound 6l0.46Activation of caspase pathways leading to apoptosis

These findings suggest that this compound may similarly induce apoptosis in cancer cells through related mechanisms .

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Kinases : By inhibiting EGFR and HER2, these compounds can block signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Compounds may activate caspase-dependent pathways leading to programmed cell death.
  • Alteration in Protein Expression : Changes in the expression levels of apoptotic proteins such as Bcl-2 and Bax have been observed, indicating a shift towards pro-apoptotic signaling .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary data suggest that related compounds exhibit manageable toxicity levels in vitro; however, comprehensive toxicity studies are necessary to evaluate their safety for therapeutic use.

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